
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with propargylamine to form the corresponding amide. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom at the propynyl position. The reaction conditions generally involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, primary or secondary amines, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Formation of carbonyl compounds like aldehydes or ketones.
Reduction Reactions: Formation of alkanes or alkenes.
科学的研究の応用
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the propynyl group can facilitate binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another organoiodine compound with similar structural features but different functional groups.
Iodopropynyl butylcarbamate: Known for its use as a preservative and antifungal agent in various industries.
Uniqueness
N-(3-Iodoprop-2-yn-1-yl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
62899-19-8 |
|---|---|
分子式 |
C11H10INO |
分子量 |
299.11 g/mol |
IUPAC名 |
N-(3-iodoprop-2-ynyl)-3-methylbenzamide |
InChI |
InChI=1S/C11H10INO/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12/h2,4-5,8H,7H2,1H3,(H,13,14) |
InChIキー |
JWJICBFTEKHDQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NCC#CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)


![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
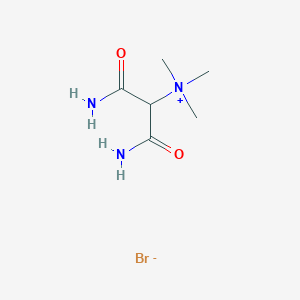
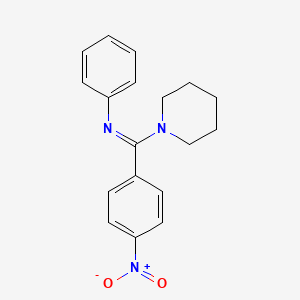
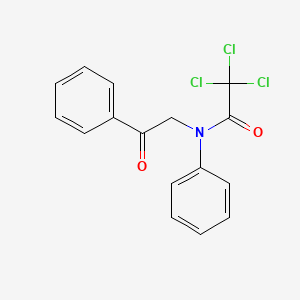
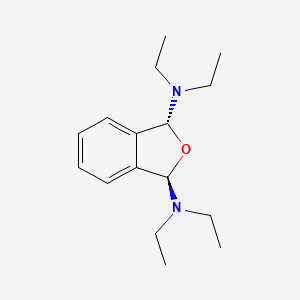
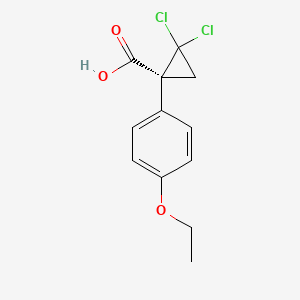

![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
